N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of both fluorine atoms and a sulfonyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2,4-difluoroaniline is first dissolved in the solvent, followed by the addition of triethylamine. The 4-fluorobenzenesulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The sulfonyl group plays a crucial role in its reactivity and stability, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(4-chlorobenzenesulfonyl)acetamide
- N-(2,4-difluorophenyl)-2-(4-bromobenzenesulfonyl)acetamide
- N-(2,4-difluorophenyl)-2-(4-methylbenzenesulfonyl)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-(4-fluorobenzenesulfonyl)acetamide is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. The combination of fluorine and sulfonyl groups provides a distinct profile that differentiates it from other similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRLPTBVNYPOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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